Lesinurad Impurity 7

Description

Fundamental Principles of Pharmaceutical Impurity Management in Active Pharmaceutical Ingredients (APIs)

The management of impurities in Active Pharmaceutical Ingredients (APIs) is a critical aspect of pharmaceutical development, ensuring the final drug product is both safe and effective. grace.com This process involves a multi-faceted approach that begins with a thorough understanding of the manufacturing process and potential sources of impurities. sambipharma.com Key principles include:

Impurity Profiling: This involves the identification and quantification of all potential and actual impurities in an API. grace.com An impurity profile is a detailed description of the identified and unidentified impurities present in a new drug substance. ich.org

Process Understanding and Optimization: A deep understanding of the chemical synthesis route is essential to identify potential side reactions and by-products. pharmatimesofficial.com Optimization of reaction conditions, such as temperature, pH, and solvent choice, can minimize the formation of impurities. pharmaguideline.com

Control Strategies: Based on the impurity profile and process understanding, control strategies are developed. These can include setting acceptance criteria for raw materials, in-process controls, and specifications for the final API. contractpharma.com Spike, purge, and fate studies are often conducted to demonstrate the effectiveness of the process in removing impurities. grace.com

Analytical Methodologies: Sophisticated analytical techniques are crucial for detecting, identifying, and quantifying impurities. contractpharma.com High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly employed for this purpose. pharmaguideline.comcontractpharma.com

Qualification of Impurities: This is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org Impurities present in batches used in safety and clinical studies are considered qualified at those levels. ich.org

Categorization of Pharmaceutical Impurities Relevant to API Synthesis and Stability

Pharmaceutical impurities are broadly classified into three main categories based on their chemical nature and origin, as recognized by international guidelines. contractpharma.compharmastate.academy

| Impurity Category | Description | Examples |

| Organic Impurities | These can arise during the manufacturing process or storage of the drug substance. They can be starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. pharmastate.academy | Unreacted starting materials, products of side reactions, and degradation products formed during storage. contractpharma.com |

| Inorganic Impurities | These impurities are often derived from the manufacturing process and are typically known and identified. pharmastate.academy | Reagents, ligands, catalysts, heavy metals, inorganic salts, and other materials like filter aids. pharmastate.academy |

| Residual Solvents | These are organic or inorganic liquids used during the synthesis of an API that are not completely removed by processing. ich.org | Solvents used in the synthesis or purification steps. contractpharma.com |

This table categorizes pharmaceutical impurities according to established guidelines.

International Regulatory Frameworks Governing Impurity Control in Pharmaceutical Products (e.g., ICH Guidelines)

A robust international regulatory framework exists to ensure the safety and quality of pharmaceutical products by controlling the levels of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). pharmaffiliates.com

Key ICH guidelines related to impurity control include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.org It sets thresholds for reporting, identification, and qualification of impurities. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline complements Q3A(R2) and addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.euich.org

ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceutical products based on their toxicity. gmpinsiders.com

ICH Q3D(R2): Guideline for Elemental Impurities: This guideline establishes limits for elemental impurities in drug products. canada.ca

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline provides a framework for the assessment and control of mutagenic impurities. jpionline.orgpremier-research.com

These guidelines provide a systematic approach to impurity control, ensuring that all impurities are appropriately assessed and limited to safe levels. jpionline.org

Structure

3D Structure

Properties

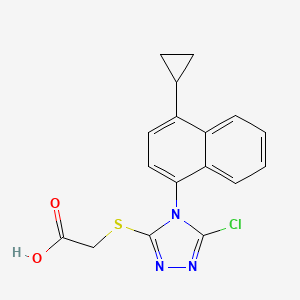

IUPAC Name |

2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZDLESGJQYHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Cl)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Formation Mechanisms of Lesinurad Impurities, with Specific Focus on Impurity 7

Impurities Derived from Synthetic Processes

The synthesis of Lesinurad (B601850) involves multiple steps, and impurities can be introduced from starting materials, intermediates, reagents, and side reactions. google.comscispace.com The formation of Lesinurad Impurity 7 is primarily understood as a process-related impurity.

Impurities can originate from the initial raw materials used in a synthetic sequence. While such impurities are a general concern in pharmaceutical manufacturing, the specific structure of this compound points towards its formation in the final stages of the synthesis rather than being a carry-over from initial starting materials.

The synthesis of Lesinurad often involves the creation of a key triazole intermediate which is then subjected to bromination to yield the final API. newdrugapprovals.org The direct precursor to Lesinurad is its desbromo analog, 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid. It is this intermediate that is targeted for halogenation. An incomplete reaction or the presence of competing reagents can lead to the formation of impurities at this stage. This compound is a structural analog of Lesinurad where the bromine atom on the triazole ring is replaced by a chlorine atom. nih.gov

The most probable source of this compound is the contamination of the reagents used in the halogenation step. Investigations into a similar impurity, Lesinurad Impurity 10 (a different chlorinated version), revealed that the impurity was formed when commercial N-bromosuccinimide (NBS) was used as the brominating agent. vulcanchem.comacs.org This contamination was attributed to the presence of chlorine, likely in the form of N-chlorosuccinimide (NCS), within the commercial NBS reagent. vulcanchem.com This finding highlights that even in a process designed to be chlorine-free, trace amounts of chlorine in a brominating agent can lead to the generation of chlorinated by-products. acs.org Therefore, this compound is believed to arise from the same issue: the reaction of the Lesinurad precursor with a chlorine-containing impurity present in the brominating agent.

The formation of this compound is a clear example of a process-induced, undesired transformation. The intended reaction is a selective bromination of the triazole ring. However, due to reagent contamination, an unexpected and competing chlorination reaction occurs, leading to the formation of the chloro-analog of the API. acs.org This phenomenon was particularly challenging because the resulting chlorinated impurity is structurally very similar to the Lesinurad product, making its removal by conventional methods like crystallization difficult. vulcanchem.comacs.org

| Postulated Formation Pathway of this compound | |

|---|---|

| Synthetic Step | Halogenation of the triazole ring precursor newdrugapprovals.orgacs.org |

| Intended Reaction | Bromination to form Lesinurad |

| Key Reagent | Brominating agents (e.g., N-bromosuccinimide - NBS) vulcanchem.com |

| Source of Impurity | Chlorine-containing contaminants (e.g., N-chlorosuccinimide - NCS) within the brominating agent vulcanchem.comacs.org |

| Undesired Transformation | Competing chlorination reaction leading to the formation of this compound |

Impurities Resulting from Degradation Pathways

Forced degradation studies are essential to understand a drug's stability and to identify potential degradants that could form during storage or administration.

Studies have shown that Lesinurad is susceptible to degradation under forced hydrolytic conditions. The drug is reported to be labile to both acidic and basic hydrolysis. nih.gov These conditions can lead to the formation of various degradation products. However, the existing literature does not specifically identify this compound as a product of these hydrolytic degradation pathways. Its origin is more strongly and consistently attributed to the synthetic process, specifically as a by-product of an unintended chlorination reaction. vulcanchem.comacs.org

Oxidative Degradation Mechanisms

Forced degradation studies are crucial for understanding the chemical behavior of a drug substance and help in the development of stable formulations. researchgate.net Such studies have shown that Lesinurad is susceptible to oxidative degradation. researchgate.netnih.gov When subjected to oxidative stress, such as with 3% hydrogen peroxide, Lesinurad degrades, leading to the formation of degradation products. oup.com One study identified that after 2 and 4 hours of exposure to 3% H2O2 at room temperature, a degradation product was formed. oup.com The degradation of Lesinurad under oxidative conditions has been found to follow pseudo-first-order kinetics. researchgate.net

A study investigating the simultaneous analysis of Lesinurad and Allopurinol (B61711) reported the percentage of degradation of Lesinurad under various stress conditions. In this study, the degradation due to peroxide was found to be 3.34%. sciensage.infoasianpubs.org Another study reported that Lesinurad was stable under oxidative stress conditions, which highlights the need for standardized testing protocols to compare results across different studies. ijpbs.com

Photolytic Degradation Processes

The stability of a drug under light exposure is a critical parameter. According to several forced degradation studies, Lesinurad is found to be stable under photolytic conditions. researchgate.netnih.govoup.com In one study, Lesinurad was exposed to UV light at 254 nm for 24 hours, and the results showed a degradation of 5.28%. sciensage.infoasianpubs.org However, another study reported no degradation products were formed under photolytic stress conditions. oup.com This discrepancy could be due to different experimental setups and conditions.

Thermal Degradation Profiles

Investigations into the thermal stability of Lesinurad have shown it to be generally stable under thermal stress. researchgate.netnih.govoup.com One study subjected the drug to a temperature of 60°C for 24 hours and observed a degradation of 6.46%. sciensage.infoasianpubs.org In contrast, another study that kept the drug at 110°C for 3 hours as part of a thermal-induced degradation test did not report the specific percentage of degradation for Lesinurad alone but for a combination with Allopurinol. sierrajournals.com A separate study found no degradation products under thermal stress conditions. oup.com

Investigation of Degradation Product Profiles under Stress Conditions

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance. researchgate.net These studies expose the drug to various stress conditions like acid and base hydrolysis, oxidation, and photolysis to understand its degradation pathways. researchgate.netoup.com

Under acidic and basic hydrolysis, Lesinurad has been found to be labile. researchgate.netnih.gov One study showed that Lesinurad degraded to yield one degradation product under both acidic (1N HCl) and basic (unspecified concentration of NaOH) conditions. oup.com Another study reported degradation percentages of 7.76% under acidic conditions and 8.78% under basic conditions. sciensage.infoasianpubs.org The degradation in both acidic and basic environments was found to follow pseudo-first-order kinetics. researchgate.net

In terms of oxidative stress, exposure to 3% hydrogen peroxide resulted in the formation of a degradation product. oup.com The percentage of degradation due to peroxide was reported as 3.34% in one study. sciensage.infoasianpubs.org

Conversely, Lesinurad has been shown to be stable under neutral, thermal, and photolytic conditions in some studies. researchgate.netnih.gov However, other research has reported some level of degradation under thermal (6.46%) and photolytic (5.28%) stress. sciensage.infoasianpubs.org These degradation studies are essential for developing stability-indicating analytical methods. researchgate.net

Table 1: Summary of Lesinurad Degradation under Various Stress Conditions

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1N HCl | 4 hours | Room Temperature | Not specified | oup.com |

| Acid Hydrolysis | 0.1N HCl | Not specified | Not specified | 7.76 | sciensage.infoasianpubs.org |

| Basic Hydrolysis | NaOH | 4 hours | Room Temperature | Not specified | oup.com |

| Basic Hydrolysis | 0.1N NaOH | Not specified | Not specified | 8.78 | sciensage.infoasianpubs.org |

| Oxidative | 3% H₂O₂ | 4 hours | Room Temperature | Not specified | oup.com |

| Oxidative | 3% H₂O₂ | Not specified | Not specified | 3.34 | sciensage.infoasianpubs.org |

| Photolytic | UV light at 254 nm | 24 hours | Not specified | 5.28 | sciensage.infoasianpubs.org |

| Thermal | Oven | 24 hours | 60°C | 6.46 | sciensage.infoasianpubs.org |

| Thermal | Hot air oven | 3 hours | 110°C | Not specified | sierrajournals.com |

Elucidation of Specific Formation Pathways for this compound

The formation of impurities during the synthesis and storage of a drug substance is a critical quality attribute. Understanding the pathways through which these impurities are formed is essential for their control.

Proposed Synthetic By-product Pathways for Impurity 7

Impurities in a drug substance can originate from various sources, including as by-products from side reactions during the manufacturing process. vulcanchem.com While the specific synthetic pathway for this compound is not detailed in the provided search results, it is known to be a significant impurity. vulcanchem.com The synthesis of Lesinurad involves several steps where impurities can be introduced. For instance, one synthetic route starts with 4-bromonaphthalen-1-amine and proceeds through several intermediates to yield Lesinurad. researchgate.net It is plausible that Impurity 7 could arise from an incomplete reaction or a side reaction at any of these stages.

Potential Degradation Pathways Leading to Impurity 7 Formation

Degradation products are formed during storage and can also be generated under forced degradation conditions. vulcanchem.com The chemical structure of the parent drug molecule dictates the types of degradation products that can form. scirp.org While the specific degradation pathway leading to this compound is not explicitly outlined in the search results, it is plausible that it could be a product of the degradation processes that Lesinurad is known to undergo, such as hydrolysis or oxidation. Further investigation using techniques like mass spectrometry and NMR spectroscopy would be required to elucidate the exact structure of Impurity 7 and its formation mechanism from Lesinurad degradation.

Influence of Manufacturing Process Parameters on Impurity 7 Generation

The generation of this compound is directly influenced by specific parameters within the manufacturing process, primarily revolving around the control of raw materials. While typical process parameters such as temperature, pressure, and reaction time are optimized for the primary reaction, the control of this specific impurity is almost entirely dependent on the purity of the reagents.

The most critical parameter is the purity of the brominating agent used in the synthesis. acs.orgvulcanchem.com Research has demonstrated that the presence of chlorine impurities within the brominating agent is the direct cause of this compound formation. acs.orgresearchgate.netnewdrugapprovals.org An industrial process specifically designed to be "chlorine-free" still detected this chlorinated impurity, underscoring the critical importance of stringent raw material specifications and quality control. acs.org

The level of the chlorine-containing impurity (e.g., N-chlorosuccinimide in N-bromosuccinimide) in the brominating agent has a direct correlation with the amount of this compound produced in the final product. vulcanchem.com Manufacturers must therefore implement rigorous analytical testing of incoming raw materials to quantify any potential chlorine contamination. Establishing strict acceptance limits for chlorine content in the brominating agent is a crucial control strategy to minimize the formation of this impurity to acceptable levels, typically below the 0.15% threshold set by regulatory authorities for such impurities. vulcanchem.com

The following table illustrates the direct impact of the purity of the brominating agent on the level of this compound generated.

Table 1: Correlation Between Brominating Agent Purity and this compound Levels

| Brominating Agent Batch | Chlorine Impurity Content in Reagent (%) | Resulting this compound in Final Product (%) |

|---|---|---|

| A-001 | 0.50 | 0.45 |

| A-002 | 0.25 | 0.22 |

| B-001 | 0.10 | 0.09 |

| B-002 | <0.05 | Not Detected |

As the data demonstrates, a higher percentage of chlorine impurity in the starting material leads to a correspondingly higher level of this compound in the drug substance. This highlights that the primary control point for preventing the formation of this impurity is not the adjustment of reaction conditions like temperature or pH, but the rigorous sourcing and testing of process raw materials.

Analytical Methodologies for the Isolation, Identification, and Structural Elucidation of Lesinurad Impurity 7

Strategies for Impurity Isolation and Enrichment

The initial and most critical step in the characterization of any unknown or low-level impurity is its isolation from the bulk API matrix. This process often requires a multi-step approach to enrich the impurity to a concentration suitable for detailed spectroscopic analysis.

Preparative Chromatographic Techniques

Preparative High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for isolating impurities in the pharmaceutical industry. Due to the structural similarity between Lesinurad (B601850) and its related impurities, developing a highly selective method is crucial.

The process would begin with the development of an analytical scale HPLC method capable of resolving Lesinurad Impurity 7 from the parent API and other known impurities. Method development would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and optimizing mobile phase conditions, including organic modifier composition, pH, and buffer strength.

Once a suitable analytical method is established, it is scaled up to a preparative scale. This involves using a larger column with the same stationary phase chemistry and adjusting the flow rate accordingly. Fractions are collected based on the retention time of the target impurity peak. Multiple preparative HPLC runs may be necessary to accumulate a sufficient quantity of the isolated impurity. The collected fractions are then typically pooled and the solvent removed under vacuum to yield the enriched impurity.

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | Optimized for resolution of Impurity 7 |

| Flow Rate | 15-25 mL/min |

| Detection | UV at a wavelength of maximum absorbance |

| Injection Volume | Scaled up from analytical method |

Crystallization and Extraction Methods for Impurity Isolation

While preparative chromatography is a powerful tool, classical techniques such as crystallization and extraction can also be employed for impurity enrichment, particularly when the impurity is present at higher levels or exhibits significantly different solubility properties from the API.

Fractional crystallization could potentially be used if there is a solvent system in which the impurity has a markedly different solubility compared to Lesinurad. This process involves dissolving the crude API mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The component with the lower solubility will crystallize out first. However, due to the high structural similarity typically observed between an API and its impurities, this method can be challenging and often less effective than chromatography.

Liquid-liquid extraction can also be a viable strategy if the impurity has a different partition coefficient (LogP) than Lesinurad. By carefully selecting two immiscible solvents and adjusting the pH of the aqueous phase, it may be possible to selectively extract the impurity into one phase while the API remains in the other.

Advanced Spectroscopic Characterization for Structural Confirmation

Once this compound has been isolated and purified, a suite of advanced spectroscopic techniques is employed to definitively determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide fundamental information about the chemical environment of the atoms within the molecule.

¹H NMR reveals the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons).

¹³C NMR provides information on the number and types of carbon atoms in the molecule.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to piece together the molecular puzzle by establishing connectivity between atoms.

Table 2: Hypothetical ¹H NMR Data Comparison

| Proton | Lesinurad (Hypothetical Shift, ppm) | This compound (Hypothetical Shift, ppm) | Inferred Structural Change |

| Aromatic-H | 7.5 - 8.2 | 7.5 - 8.2 | Naphthalene (B1677914) core likely intact |

| Cyclopropyl-H | 0.8 - 1.5 | 0.8 - 1.5 | Cyclopropyl group likely intact |

| -S-CH₂- | 3.9 | 4.1 | Change in electronic environment near the thioacetic acid moiety |

| -COOH | 12.5 (broad) | Absent | Possible modification of the carboxylic acid group |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with a high degree of accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula for this compound. This information is invaluable for distinguishing between potential structures that may have the same nominal mass. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions, which can reveal key structural motifs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. By comparing the IR spectrum of this compound to that of Lesinurad, analysts can identify the presence or absence of key functional groups, such as carbonyls (C=O), hydroxyls (-OH), and amines (-NH). This can quickly confirm or rule out certain structural modifications.

Table 3: Key IR Absorption Frequencies for Functional Group Analysis

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=N (Triazole) | 1610-1680 |

| C-Br | 500-600 |

| C-S | 600-800 |

By integrating the data from these complementary analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved, ensuring a thorough understanding of the Lesinurad impurity profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool in the analysis of pharmaceutical compounds and their impurities, providing information about the electronic transitions within a molecule. For Lesinurad and its impurities, UV-Vis spectroscopy can be used to confirm the presence of chromophoric groups and to aid in the quantification of the impurity.

While specific UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, the structural similarity to Lesinurad suggests it will exhibit characteristic absorbance in the UV region. Lesinurad itself has been analyzed using UV spectrophotometry, often in combination with chemometric methods to resolve its spectra from co-administered drugs or degradation products. researchgate.netugm.ac.idresearchgate.net For instance, in simultaneous estimations with allopurinol (B61711), the UV spectrum of Lesinurad is scanned across a range of 200-400 nm, with specific wavelengths like 290 nm being used for direct quantification where there is minimal interference. researchgate.netijpbs.com The detection wavelength for HPLC analysis of Lesinurad is often set around 246 nm or 255 nm. asianpubs.orgsierrajournals.comresearchgate.net It is anticipated that this compound, containing a similar aromatic and triazole ring system, would display a comparable UV absorption profile, allowing for its detection and quantification. The main challenge in complex mixtures is the spectral overlap between the active pharmaceutical ingredient (API) and its impurities, which can be addressed by chemometric-assisted spectrophotometry. ugm.ac.id

Chromatographic Techniques for Initial Identification and Purity Assessment

Chromatographic methods are fundamental for the separation, identification, and purity assessment of drug substances and their impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques utilized for this purpose in the pharmaceutical industry. ijsrtjournal.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the analysis of Lesinurad and its impurities. vulcanchem.com Various HPLC methods have been developed for the simultaneous determination of Lesinurad and other drugs, as well as for stability-indicating assays that can separate the drug from its degradation products. asianpubs.orgresearchgate.netsciensage.info

These methods typically utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. asianpubs.orgvulcanchem.com Gradient elution is often employed to achieve optimal separation of all components. vulcanchem.com The detection is commonly performed using a UV detector at a wavelength where Lesinurad and its impurities show significant absorbance. asianpubs.orgsierrajournals.com

Forced degradation studies, as mandated by ICH guidelines, are performed to demonstrate the specificity of the analytical method. researchgate.netoup.com In these studies, Lesinurad is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netoup.com The resulting chromatograms from a well-developed HPLC method should show clear separation between the parent drug and any impurities or degradants formed, including this compound. sciensage.info

Table 2: Example of HPLC Method Parameters for Lesinurad Analysis

| Parameter | Condition |

|---|---|

| Column | Waters spherisorb ODS1 C18 (250 mm × 4.6 mm, 5 µm) asianpubs.orgsciensage.info |

| Mobile Phase | Methanol (B129727):Acetonitrile:Water (60:25:15 v/v/v) asianpubs.orgsciensage.info |

| Flow Rate | 0.9 mL/min asianpubs.orgsciensage.info |

| Detection | UV at 246 nm asianpubs.orgsciensage.info |

| Column Temperature | 50 °C asianpubs.orgsciensage.info |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. ijsrtjournal.com This makes UPLC particularly well-suited for the analysis of complex pharmaceutical samples containing multiple impurities.

A UPLC-MS/MS method has been developed for the simultaneous determination of Lesinurad, its metabolite oxypurinol, and allopurinol in rat plasma. plos.org This method employed an Acquity UPLC HILIC column and a mobile phase of acetonitrile, water, and formic acid, demonstrating the capability of UPLC for rapid and sensitive analysis. plos.org While this specific study did not focus on this compound, the high resolving power of UPLC makes it an ideal technique for separating closely related impurities from the main drug peak. ijsrtjournal.com UPLC systems are extensively used in pharmaceutical quality control for impurity profiling and stability testing. ijsrtjournal.com The enhanced sensitivity is crucial for detecting and quantifying impurities at very low levels, which is a regulatory requirement. ijsrtjournal.commdpi.com

Chiral Chromatography for Stereoisomeric Impurities (if applicable)

Lesinurad exhibits a form of chirality known as atropisomerism, which arises from restricted rotation around a single bond, in this case, the bond connecting the naphthalene and triazole rings. researchgate.netacs.orgnih.gov This results in the existence of two stable enantiomers (atropisomers) that can be separated. researchgate.netnih.gov While Lesinurad is marketed as a racemate (a 50:50 mixture of its atropisomers), the potential for stereoisomeric impurities to have different pharmacological or toxicological profiles necessitates the use of chiral chromatography. acs.orgnih.gov

Chiral separation of Lesinurad enantiomers has been achieved using preparative Supercritical Fluid Chromatography (SFC) and normal phase chiral HPLC. researchgate.netpatsnap.com For instance, one method utilized an OJ chiral column with a mobile phase of carbon dioxide and methanol to separate the R and S enantiomers of Lesinurad. patsnap.com

Although this compound is a structural analog where the bromine atom is replaced by a chlorine atom, it retains the biaryl axis and therefore also has the potential to exist as atropisomers. researchgate.net Consequently, chiral chromatography would be the appropriate technique to separate and quantify the individual atropisomers of this compound, should it be necessary to control them as individual stereoisomeric impurities. This is crucial as different atropisomers can exhibit distinct biological activities. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Lesinurad |

| This compound |

| Allopurinol |

| Oxypurinol |

| 2-[[5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

| [[5-chlorine-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid |

Development and Validation of Quantitative Analytical Methods for Lesinurad Impurity 7

Rationale and Design of Stability-Indicating Analytical Methodsoup.comich.org

The primary rationale for developing a stability-indicating analytical method is to provide a specific and quantitative measure of an active pharmaceutical ingredient (API) in the presence of its potential degradation products and impurities. oup.comich.org Such methods are crucial as they can detect changes in the quality of the drug substance and drug product over time due to environmental factors like light, heat, and humidity, or interactions with excipients. oup.comich.org For Lesinurad (B601850) Impurity 7, a stability-indicating method ensures that any increase in its concentration during the shelf life of the drug is accurately detected and quantified.

The design of such a method involves subjecting the drug substance to stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal degradation, as stipulated by the International Council for Harmonisation (ICH) guidelines. oup.comich.org The analytical method must be able to resolve the main component (Lesinurad) from all potential impurities and degradation products, proving its specificity. ich.orgsciensage.info High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose due to its high resolution and sensitivity. sciensage.info

The successful separation and quantification of Lesinurad Impurity 7 rely heavily on the careful selection and optimization of chromatographic parameters. Reverse-phase HPLC (RP-HPLC) is the predominant technique used for this analysis.

Stationary Phases: The most commonly used stationary phases are octadecylsilyl (ODS) or C18 columns. oup.comsciensage.infoijpbs.comasianpubs.org These columns provide the necessary hydrophobicity to retain and separate Lesinurad from its more or less polar impurities. Specific examples include Hypersil BDS C18, Phenomenex Luna C18, and Waters Spherisorb ODS1 C18 columns, often with dimensions of 250 mm x 4.6 mm and a 5 µm particle size. oup.comsciensage.infoijpbs.comresearchgate.net

Mobile Phases: The mobile phase composition is optimized to achieve the best resolution between Lesinurad, Impurity 7, and other related substances. Isocratic elution is often preferred for its simplicity and robustness. oup.comsciensage.info A typical mobile phase consists of a mixture of an organic solvent and an aqueous component. Common organic modifiers include acetonitrile (B52724) and methanol (B129727), while the aqueous phase can be water or a pH-adjusted buffer, such as a phosphate (B84403) buffer or a dilute acid like trifluoroacetic acid. oup.comijpbs.comsierrajournals.com For instance, a mobile phase of acetonitrile and water (65:35, v/v) or a mixture of methanol, acetonitrile, and water (60:25:15, v/v) has been shown to be effective. oup.comsciensage.info The flow rate is generally maintained around 1.0 mL/min. oup.comijpbs.comsierrajournals.com

Detection Parameters: UV detection is the standard for quantifying Lesinurad and its impurities due to their chromophoric nature. The detection wavelength is selected based on the UV absorption maxima of the compounds to ensure high sensitivity. Wavelengths such as 246 nm, 252 nm, 255 nm, and 290 nm have been utilized in various methods for analyzing Lesinurad. oup.comijpbs.comasianpubs.orgsierrajournals.com

The table below summarizes typical chromatographic conditions used in the analysis of Lesinurad and its impurities.

Table 1: Typical Chromatographic Conditions

| Parameter | Conditions |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column (Stationary Phase) | Waters Spherisorb ODS1 C18 (250 mm x 4.6 mm, 5 µm) sciensage.infoasianpubs.org |

| Inertsil ODS (250 mm x 4.6 mm, 5 µm) sierrajournals.com | |

| BDS Hypersil C18 (dimension not specified) oup.com | |

| Mobile Phase (Isocratic) | Methanol:Acetonitrile:Water (60:25:15 v/v/v) sciensage.info |

| 0.1% Trifluoroacetic acid:Methanol (40:60 v/v) sierrajournals.com | |

| Acetonitrile:Water (65:35 v/v) oup.com | |

| Flow Rate | 0.9 mL/min to 1.0 mL/min oup.comsciensage.infosierrajournals.com |

| Detection | UV at 246 nm, 255 nm, or 290 nm oup.comsciensage.infosierrajournals.com |

| Injection Volume | 20 µL ijpbs.comsierrajournals.com |

Comprehensive Method Validation According to ICH Guidelinesoup.comich.orgijpbs.comasianpubs.org

Once the analytical method is developed, it must undergo rigorous validation to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guidelines. ich.org Validation ensures that the method is reliable, reproducible, and accurate for the quantitative determination of this compound. The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ich.org

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. ich.org To prove specificity for Impurity 7, forced degradation studies are performed on Lesinurad. oup.com Samples are stressed under acidic, basic, oxidative, thermal, and photolytic conditions. oup.comsciensage.info The resulting chromatograms are analyzed to ensure that the peak for Impurity 7 is well-resolved from the main Lesinurad peak and any degradation products formed. sciensage.infoasianpubs.org Peak purity analysis, often using a photodiode array (PDA) detector, can be employed to confirm that the chromatographic peak of the impurity is spectrally homogeneous and not co-eluting with other substances. ich.org

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical response over a specified range. ich.org To determine the linearity for this compound, a minimum of five concentrations are typically prepared by diluting a standard stock solution. ich.org The range for an impurity test method should generally cover from the reporting threshold of the impurity up to 120% of the specification limit. ich.org The analytical response (peak area) is plotted against the concentration, and the data are subjected to linear regression analysis. A high correlation coefficient (R²), typically >0.999, indicates excellent linearity. ijpbs.comsierrajournals.com

Table 2: Representative Linearity Data

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

|---|---|---|

| Lesinurad | 10 - 60 asianpubs.orgresearchgate.net | 0.9995 asianpubs.org |

| Lesinurad | 20 - 100 sierrajournals.com | 0.999 sierrajournals.com |

Accuracy refers to the closeness of the test results to the true value. ich.org It is often assessed using recovery studies by spiking a placebo or sample matrix with known amounts of the Impurity 7 standard at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). asianpubs.org The percentage of recovery is then calculated. For impurities, the recovery should be within an acceptable range, often 80-120%. ich.org Studies have shown recovery for Lesinurad to be greater than 98%. sciensage.infoasianpubs.orgasianpubs.org

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. ich.org

Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. The acceptance criterion for %RSD is typically not more than 2.0% for the assay of a drug substance, but can be higher for impurities at low concentrations. asianpubs.org

Table 3: Representative Accuracy and Precision Data for Lesinurad Methods

| Validation Parameter | Measurement | Result | Acceptance Criteria |

|---|---|---|---|

| Accuracy | % Recovery (at 3 levels) | > 98% sciensage.infoasianpubs.orgasianpubs.org | Typically 80-120% for impurities |

| Precision (Repeatability) | % RSD (n=6) | < 2% asianpubs.org | ≤ 2.0% |

| Precision (Intermediate) | % RSD (Inter-day) | < 2% sciensage.infoasianpubs.org | ≤ 2.0% |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ich.orgbiopharminternational.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgbiopharminternational.com The LOQ is a critical parameter for quantitative impurity tests. ich.org These limits can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. researchgate.net

Table 4: Representative LOD and LOQ Data

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Allopurinol (B61711) | 3.03 sierrajournals.com | 10.02 sierrajournals.com |

| Lesinurad | 2.98 sierrajournals.com | 9.98 sierrajournals.com |

Application of Validated Methods in Impurity Profiling Studies

Once validated, the analytical method for this compound is applied to impurity profiling studies. These studies are essential for identifying and quantifying the impurities present in the drug substance and drug product. nih.gov The data generated from these studies provide a comprehensive understanding of the impurity profile, which is critical for setting appropriate specifications and ensuring the safety and efficacy of the final drug product. nih.gov

High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of lesinurad and its impurities. vulcanchem.com Methods are often developed to simultaneously determine lesinurad and its related compounds. For instance, a reported HPLC method utilized a gradient elution on a C18 column to separate lesinurad from other compounds. vulcanchem.com Such methods are crucial for routine quality control and for stability studies to monitor the formation of degradation products over time. bio-integration.org

The application of these validated methods extends to forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. asianpubs.orgbio-integration.org These studies help to elucidate the degradation pathways and identify potential degradation products that may arise during the manufacturing process or upon storage. bio-integration.org

Table 2: Illustrative Data from an Impurity Profiling Study of a Lesinurad Batch

| Impurity | Retention Time (min) | Specification Limit (%) | Result (%) | Status |

|---|---|---|---|---|

| This compound | 8.5 | ≤ 0.15 | 0.08 | Pass |

| Lesinurad Ethyl Ester Impurity | 10.2 | ≤ 0.20 | 0.11 | Pass |

Integration of Green Analytical Chemistry Principles in Impurity Analysis

In recent years, the principles of Green Analytical Chemistry (GAC) have gained significant traction in the pharmaceutical industry. primescholars.com The core objective of GAC is to develop analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing waste generation, and decreasing energy consumption. biotech-asia.org

For the analysis of this compound, the integration of GAC principles could involve several strategies. One approach is the use of greener solvents in the mobile phase, such as replacing acetonitrile with more benign alternatives like ethanol, where feasible. The development of methods using smaller particle size columns in HPLC can lead to shorter run times and reduced solvent consumption. biotech-asia.org

Furthermore, techniques like supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the primary mobile phase, offer a significantly greener alternative to traditional liquid chromatography. The adoption of such green technologies not only reduces the environmental footprint of the analytical laboratory but can also lead to cost savings and improved analyst safety. primescholars.com The development of greener HPLC methods for the simultaneous analysis of multiple drugs, including lesinurad, has been explored, demonstrating the feasibility of applying these principles without compromising analytical performance. acs.org

Table 3: Comparison of Conventional and Green HPLC Methods for Impurity Analysis

| Parameter | Conventional HPLC Method | Green HPLC Method | Environmental Benefit |

|---|---|---|---|

| Primary Solvent | Acetonitrile | Ethanol | Reduced toxicity and environmental persistence |

| Solvent Consumption per Run | ~30 mL | ~15 mL | 50% reduction in solvent waste |

| Analysis Time | 20 min | 10 min | Reduced energy consumption |

Impurity Control Strategies and Regulatory Aspects Pertaining to Lesinurad Impurity 7

Establishment of Impurity Specification Limits

The establishment of acceptable limits for impurities in a drug substance is guided by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Qualification Thresholds for Impurities (ICH Q3A(R2) and Q3B(R2))

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the identification and qualification of impurities in new drug substances and new drug products, respectively. Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| < 10 mg | 0.1% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |

| 10 mg - 100 mg | 0.1% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.1% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

TDI: Total Daily Intake

For Lesinurad (B601850) Impurity 7, the specific acceptance criteria in the drug substance and drug product specifications would be established based on these thresholds, the manufacturing process capability, and the safety data for the impurity.

Strategies for Impurity Reduction and Mitigation in Manufacturing

Effective control of impurities is achieved through a combination of process understanding, optimization, and purification.

Process Optimization and In-Process Control.acs.org

A significant challenge in the synthesis of Lesinurad has been the unexpected presence of Lesinurad Impurity 7, the chlorinated analog of the drug substance. acs.org Research into a new, chlorine-free industrial manufacturing process surprisingly detected this impurity in the final product. acs.org The source of the chlorine was traced to a commercial brominating agent, N-bromosuccinimide (NBS), which was found to be contaminated with its chloro analogue, N-chlorosuccinimide (NCS). acs.org

To mitigate the formation of this impurity, process optimization focused on the selection of the brominating agent. It was discovered that using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent instead of NBS resulted in non-detectable or below-limit levels of the chlorinated impurity. acs.org This demonstrates the critical importance of raw material control and understanding potential contaminants in starting materials and reagents to control impurity profiles.

Role of Purification Techniques in Impurity Removal

Purification techniques are essential for removing impurities to meet the required specifications. In the case of Lesinurad, purification is often achieved via the formation and crystallization of well-crystallizing ammonium (B1175870) salts, such as with isopropylamine (B41738) or diethylamine. acs.org While this method is effective for removing most impurities generated during the synthesis, it was found to be inefficient in separating this compound from the final product due to their structural similarity. acs.org This highlights the limitations of conventional purification methods when dealing with impurities that are structurally very close to the active pharmaceutical ingredient (API) and underscores the importance of controlling impurity formation during the synthesis itself.

Conducting Spike and Purge Studies for Process Impurities.europa.eu

Spike and purge studies are conducted to demonstrate the capability of a manufacturing process to remove impurities. In these studies, a known amount of a specific impurity is intentionally added ("spiked") into an intermediate stage of the manufacturing process. The subsequent process steps are then carried out, and the level of the impurity is monitored to determine the extent to which it is removed ("purged").

For Lesinurad, regulatory documentation indicates that comprehensive discussions on impurities, including several spike and purge studies, have been conducted to show the absence or effective control of impurities in the final drug substance. europa.eu These studies provide assurance that the manufacturing process has the necessary capability to remove potential impurities, including those that may be structurally similar to Lesinurad.

Assessment of Genotoxic Potential of this compound (if applicable).europa.eufda.gov

The assessment of the genotoxic potential of impurities is a critical safety consideration in drug development. Genotoxic impurities have the potential to damage DNA and may pose a carcinogenic risk. The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.

In Silico Evaluation Approaches (e.g., read-across, structure-activity relationship)

Before undertaking laboratory-based testing, computational or in silico toxicological assessments are often employed as a primary screening tool for potential impurities. These methods are recommended by guidelines such as the ICH M7, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. asianjpr.com For this compound, two main types of (Quantitative) Structure-Activity Relationship ((Q)SAR) methodologies would be utilized.

Statistical-Based (Q)SAR Models: These models are built from large databases of chemical structures and their corresponding experimental toxicity data. The system learns to associate specific molecular fragments or properties with toxicity, allowing it to predict the potential genotoxicity of a new chemical structure like this compound.

Expert Rule-Based (Q)SAR Models: These systems use a set of rules derived from established knowledge of chemical reaction mechanisms that lead to DNA damage. The model analyzes the structure of this compound for "structural alerts" that are known to be associated with mutagenicity.

A complementary in silico technique is read-across , where the toxicological profile of an unstudied compound is inferred from structurally similar compounds with known data. If a compound structurally analogous to this compound has been tested and found to be non-mutagenic, this could provide supporting evidence for its safety. The results from these in silico evaluations help classify the impurity and determine the necessary subsequent steps for qualification. service.gov.uk

Table 1: Hypothetical In Silico Genotoxicity Prediction for this compound

| Prediction Model | Methodology | Structural Alert Identified | Prediction Outcome |

| Model A | Statistical-Based | Aromatic amine moiety (potential) | Equivocal |

| Model B | Expert Rule-Based | Halogenated aromatic system | Negative |

| Read-Across Analysis | Analog-Based | Structural analog lacks alerts | Negative |

In Vitro Genotoxicity Testing (e.g., Ames Test)

Following in silico assessment, particularly if a structural alert is identified or the results are inconclusive, in vitro genotoxicity testing is required to obtain definitive experimental data. The bacterial reverse mutation assay, commonly known as the Ames test, is the cornerstone of this evaluation. asianjpr.com This test uses several strains of bacteria (e.g., Salmonella typhimurium and E. coli) with pre-existing mutations that render them unable to synthesize a specific amino acid, such as histidine. nih.gov

The assay exposes these bacteria to the impurity , both with and without metabolic activation (typically using a rat liver extract known as S9 mix), to mimic mammalian metabolism. hesiglobal.org If the impurity or its metabolites cause mutations that reverse the original mutation, the bacteria will regain the ability to grow on a medium lacking the amino acid. A positive result in the Ames test indicates that the substance is a mutagen. hesiglobal.org Published approaches for testing impurities suggest using the Ames test as a critical initial step. service.gov.uk While data specific to this compound is not publicly available, the parent drug, Lesinurad, was reported to be negative in a standard battery of genotoxicity assays, which would include the Ames test. fda.gov

Table 2: Illustrative Ames Test Results for this compound

| Bacterial Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Result |

| TA98 | Absent | 0 (Control) | 25 ± 4 | Negative |

| 50 | 28 ± 5 | |||

| Present | 0 (Control) | 30 ± 6 | Negative | |

| 50 | 33 ± 4 | |||

| TA100 | Absent | 0 (Control) | 120 ± 11 | Negative |

| 50 | 125 ± 9 | |||

| Present | 0 (Control) | 135 ± 15 | Negative | |

| 50 | 141 ± 12 |

Utilization of Reference Standards for Impurity Control

The effective control of this compound relies on the ability to accurately detect and quantify its presence in the Lesinurad active pharmaceutical ingredient (API) and final drug product. This is achieved through the use of a well-characterized reference standard of the impurity. venkatasailifesciences.com A reference standard is a highly purified sample of the impurity that serves as a benchmark for analytical testing.

The key functions of a reference standard for this compound include:

Method Development and Validation: It is essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific, accurate, precise, and sensitive enough to detect the impurity at required levels.

Identification: The reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing retention times or other physical properties.

Quantification: It allows for the accurate calculation of the amount of the impurity present in a sample by comparing the response of the impurity in the sample to the response of a known concentration of the reference standard.

Stability Studies: Reference standards are used to monitor the formation of impurities during stability testing of the drug substance and product. venkatasailifesciences.com

Suppliers of pharmaceutical reference materials provide these standards with a comprehensive Certificate of Analysis (COA), which includes critical data on identity, purity, and characterization. venkatasailifesciences.com

Table 3: Example Data from a Certificate of Analysis for this compound Reference Standard

| Parameter | Specification | Result |

| Identity | Conforms to structure | Confirmed by ¹H-NMR, Mass Spec |

| Purity (by HPLC) | ≥ 98.0% | 99.2% |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |

| Residual Solvents | Meets ICH Q3C limits | Complies |

Quality by Design (QbD) Principles in Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to build quality into a product from the outset. gmpinsiders.comnih.gov Applying QbD principles is crucial for effectively controlling impurities like this compound. Instead of relying solely on end-product testing, QbD focuses on understanding and controlling the manufacturing process to prevent or minimize impurity formation. thaiscience.info

The implementation of QbD for controlling this compound involves several key elements:

Quality Target Product Profile (QTPP): Defining the desired quality characteristics of the final drug product, including a strict limit for this compound. researchgate.net

Critical Quality Attributes (CQAs): Identifying the properties of the drug substance that must be controlled to ensure the desired product quality. The level of this compound is a CQA. nih.gov

Risk Assessment: Identifying and evaluating the process parameters and material attributes that could impact the formation of this compound. This involves understanding the reaction mechanism through which the impurity is formed.

Design Space: Establishing a multidimensional combination and range of input variables (e.g., temperature, pressure, reaction time) that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of this compound remains below its specified limit. gmpinsiders.comthaiscience.info

Control Strategy: Implementing a planned set of controls derived from product and process understanding that assures process performance and product quality. This includes controls on raw materials, in-process checks, and final specification testing for the impurity. nih.govresearchgate.net

By using a QbD approach, manufacturers can achieve a higher degree of control over the manufacturing process, leading to a more consistent product quality and a reduced risk of impurities exceeding their acceptable limits.

Table 4: Application of QbD Principles for Control of this compound

| QbD Element | Application to this compound Control |

| QTPP/CQA | Define the acceptance criterion (limit) for this compound in the final drug substance based on safety and regulatory requirements. |

| Risk Assessment | Identify raw materials, reagents, and process parameters (e.g., temperature, pH, reaction time) that are critical process parameters (CPPs) affecting the formation of the impurity. |

| Process Understanding | Develop a deep understanding of the chemical pathway leading to the formation of this compound to identify control points. |

| Design Space | Define the operational ranges for identified CPPs within which the level of this compound is consistently controlled below the established limit. |

| Control Strategy | Implement controls on starting material quality, in-process monitoring of CPPs, and a validated analytical method for final release testing of this compound. |

Future Directions and Emerging Challenges in Lesinurad Impurity Research

Development of Advanced Hyphenated Analytical Techniques for Trace Impurity Analysis

The accurate detection and characterization of trace-level impurities are paramount in pharmaceutical quality control. For complex molecules like Lesinurad (B601850) and its impurities, which share a similar structural backbone, highly sophisticated analytical methods are required. The future of impurity analysis lies in the continued development and application of advanced hyphenated techniques that offer high sensitivity, selectivity, and structural elucidation capabilities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the cornerstone techniques for impurity profiling. researchgate.netresearchgate.net For Lesinurad and its chloro-impurity, Lesinurad Impurity 7, methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide the necessary sensitivity and specificity for quantification at very low levels. raps.orgplos.orgplos.orgresearchgate.net The use of Ultra-Performance Hydrophilic Interaction Liquid Chromatography (UPHILIC) coupled with tandem mass spectrometry has been demonstrated for the simultaneous determination of Lesinurad and other compounds in biological matrices, showcasing the versatility of these systems. plos.orgresearchgate.net

Future advancements are likely to focus on:

High-Resolution Mass Spectrometry (HRMS) , such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, which provide highly accurate mass measurements. This allows for the confident determination of elemental compositions and the structural elucidation of unknown impurities without the need for authentic reference standards. tga.gov.au

Multi-dimensional chromatography (e.g., 2D-LC) , which enhances peak capacity and resolution for complex samples containing structurally similar impurities.

Hyphenation with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) , which provides definitive structural information, complementing the data from mass spectrometry. acs.org

These advanced techniques are crucial for identifying and characterizing previously unknown and potentially genotoxic impurities that may arise during the synthesis or degradation of Lesinurad.

| Analytical Technique | Application in Impurity Analysis | Potential for this compound |

| HPLC/UPLC-UV | Routine purity testing and quantification of known impurities. | Suitable for monitoring known impurities but may lack sensitivity and specificity for trace levels. |

| LC-MS/MS | Highly sensitive and selective quantification of trace-level impurities. raps.org | Ideal for quantifying this compound in the final API and drug product. plos.orgplos.orgresearchgate.net |

| UPLC-QTOF-MS | Identification and structural elucidation of unknown impurities through accurate mass measurement. tga.gov.au | Can be used to identify novel degradation products or process impurities of Lesinurad. |

| LC-NMR | Definitive structural confirmation of impurities. acs.org | Useful for unambiguous structure determination of isolated impurities. |

Application of Computational Chemistry and Machine Learning for Impurity Prediction

The proactive prediction of potential impurities is an emerging area that can significantly streamline drug development. Computational chemistry and machine learning (ML) models are becoming invaluable tools for forecasting the formation of impurities based on reaction pathways and the chemical structure of the API.

For Lesinurad, computational models can be employed to:

Predict degradation pathways : By simulating the reactivity of the Lesinurad molecule under various stress conditions (e.g., heat, light, humidity, and pH), potential degradation products, including isomers and transformation products of Impurity 7, can be predicted.

Assess the toxicological risk of impurities : Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the potential toxicity, including mutagenicity, of known and predicted impurities. tga.gov.au This is particularly important for impurities like the chlorinated this compound, where toxicological data may be limited. The International Council for Harmonisation (ICH) M7 guideline encourages the use of computational methods for assessing mutagenic potential. acs.org

Optimize synthetic routes : Machine learning algorithms can analyze vast datasets of chemical reactions to identify synthetic routes that minimize the formation of problematic impurities. researchgate.netmit.edu This can lead to the development of more robust and efficient manufacturing processes for Lesinurad.

The integration of AI and ML in risk assessment, as seen in the management of nitrosamine (B1359907) impurities, provides a blueprint for their application in controlling other classes of impurities. zamann-pharma.com These predictive approaches allow for a more targeted analytical strategy, focusing on impurities that are most likely to form and pose the greatest risk.

Evolution of Regulatory Guidelines and Harmonization Efforts for Impurities

Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products. gandlscientific.comeuropa.euregulations.govgmp-compliance.org The ICH guidelines, particularly Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for reporting, identifying, and qualifying impurities. europa.eufda.govkobia.krresearchgate.netjpionline.org

Future trends in regulatory science point towards:

A more science- and risk-based approach : There is a growing emphasis on understanding the formation and fate of impurities and assessing their risk based on toxicological data and exposure levels, rather than relying solely on prescriptive thresholds. gandlscientific.com

Harmonization of global standards : Continued efforts by the ICH and other international bodies aim to harmonize regulatory requirements across different regions, simplifying the global development and registration of new drugs. ich.org

Lifecycle management of impurities : Regulators expect a comprehensive understanding and control of impurities throughout the lifecycle of a drug product, from development through to post-approval changes. gandlscientific.com

For this compound, this means that its acceptance criteria must be justified based on its observed levels in clinical trial materials, toxicological studies, or other scientific rationales. Any changes to the manufacturing process of Lesinurad will require a thorough evaluation of their impact on the impurity profile.

| Regulatory Guideline | Focus | Relevance to this compound |

| ICH Q3A(R2) | Impurities in new drug substances. europa.eujpionline.org | Sets thresholds for reporting, identification, and qualification of impurities like Impurity 7 in the Lesinurad API. jpionline.org |

| ICH Q3B(R2) | Impurities in new drug products. fda.gov | Governs the control of degradation products that may form from Lesinurad in the final dosage form. |

| ICH M7 | Mutagenic impurities. europa.eu | Provides a framework for assessing the mutagenic potential of impurities and defining acceptable intake levels. |

Implementation of Sustainable and Environmentally Benign Practices in Impurity Management

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. orionpharma.comevonik.comexpresspharma.inmdpi.com The management of impurities is an integral part of this sustainability drive.

Key areas of focus include:

Green analytical chemistry : Developing analytical methods that use less hazardous solvents and reagents, reduce energy consumption, and generate less waste. labcompare.com

Process optimization for waste reduction : Designing synthetic routes that are more efficient, have higher atom economy, and generate fewer by-products, thereby reducing the impurity load and the need for extensive purification steps. expresspharma.inevonik.com

Use of safer and renewable materials : Replacing toxic solvents and reagents with more environmentally friendly alternatives. orionpharma.commdpi.com The use of water as a solvent in organic reactions is a significant area of research. evonik.com

Solvent and catalyst recycling : Implementing processes to recover and reuse solvents and valuable catalysts, which not only reduces waste but also improves the cost-effectiveness of manufacturing. evonik.com

For the synthesis of Lesinurad, applying these principles could lead to a manufacturing process that is not only more sustainable but also produces a purer API with lower levels of Impurity 7 and other undesired by-products. orionpharma.comevonik.com This aligns with the dual goals of protecting patient health and preserving the environment. sustainablebusinessmagazine.netkiu.ac.ug

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Lesinurad Impurity 7 in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its sensitivity and specificity. For precise quantification, validate the method per ICH guidelines (Q2(R1)), ensuring linearity (R² ≥ 0.995), accuracy (recovery 98–102%), and precision (%RSD < 2%). Pair this with mass spectrometry (LC-MS) for structural confirmation by comparing fragmentation patterns to reference standards. Ensure column selection (e.g., C18) and mobile phase optimization (e.g., acetonitrile-phosphate buffer) to resolve Impurity 7 from other degradation products .

Q. How should researchers design stability studies to assess this compound formation under stress conditions?

- Methodological Answer : Conduct forced degradation studies under hydrolytic (acid/base), oxidative (H₂O₂), thermal, and photolytic conditions. Use a factorial design to vary pH (1–13), temperature (40–80°C), and light intensity (ICH Q1B). Monitor degradation kinetics via time-point sampling and HPLC analysis. Include control samples to distinguish intrinsic degradation from matrix effects. Report impurity thresholds per ICH Q3A/B guidelines .

Q. What synthetic routes are documented for producing this compound, and how can purity be optimized?

- Methodological Answer : As an intermediate in Lesinurad synthesis, Impurity 7 (aminoguanidine hydrochloride) is typically synthesized via hydrazine-carbodiimide reactions. Optimize purity by controlling reaction stoichiometry (e.g., 1:1 molar ratio of starting materials) and using recrystallization or column chromatography (silica gel, methanol:chloroform eluent). Confirm purity via melting point analysis, NMR (¹H/¹³C), and elemental analysis (>98% by HPLC) .

Advanced Research Questions

Q. How can conflicting data on this compound’s degradation pathways be resolved across studies?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., buffer ionic strength, excipient interactions). Perform a systematic review (PRISMA guidelines) to identify variables influencing degradation. Use Design of Experiments (DoE) to model interactions (e.g., pH × temperature) and validate findings via accelerated stability testing. Cross-reference with quantum mechanical calculations (DFT) to predict reactive intermediates .

Q. What advanced computational methods are suitable for predicting this compound’s behavior in biological systems?

- Methodological Answer : Molecular docking (AutoDock Vina) can predict Impurity 7’s binding affinity to off-target proteins (e.g., URAT1 or SLC22A11 transporters). Combine with pharmacokinetic simulations (GastroPlus) to assess absorption/distribution. Validate predictions using in vitro assays (e.g., Caco-2 permeability, microsomal stability). Ensure transparency by sharing input files and parameters in supplementary materials .

Q. How can researchers address methodological challenges in detecting trace levels of this compound in complex matrices?

- Methodological Answer : Employ matrix-matched calibration to correct for interference from excipients. Use tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for enhanced selectivity. For ultra-trace detection (ng/mL), apply solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Validate recovery rates (≥85%) and limit of quantification (LOQ) per FDA Bioanalytical Method Validation guidelines .

Q. What strategies reconcile discrepancies between in vitro and in vivo toxicity profiles of this compound?

- Methodological Answer : Perform comparative metabolite profiling using hepatocyte incubations vs. plasma samples from animal studies. Apply metabolomics (UHPLC-QTOF-MS) to identify species-specific metabolites. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo exposure margins. Address interspecies differences (e.g., cytochrome P450 isoforms) via cross-species enzyme kinetics .

Methodological Best Practices

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw chromatograms, NMR spectra, and computational scripts in supplementary materials. Use standardized nomenclature (IUPAC) for chemical structures .

- Ethical Considerations : Disclose all impurity data, even if exceeding regulatory thresholds, to avoid publication bias. Obtain third-party validation for contentious results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.